PF 4800567 塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

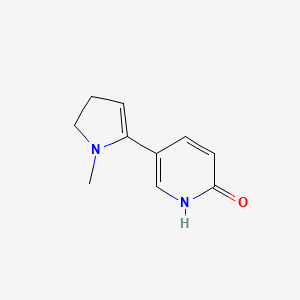

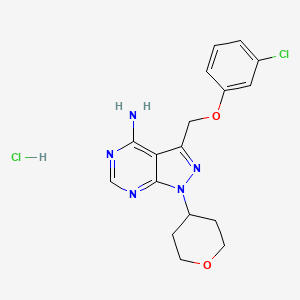

3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride, also known as 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride, is a useful research compound. Its molecular formula is C17H19Cl2N5O2 and its molecular weight is 396.272. The purity is usually 95%.

BenchChem offers high-quality 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

カゼインキナーゼ 1ε 阻害

PF-4800567 塩酸塩は、カゼインキナーゼ 1ε(CK1ε)の強力な、ATP 競合型、可逆的な阻害剤です。 そのIC50は32 nMであり、CK1δと比べてCK1εアイソフォームに対して20倍選択的です .

概日リズム調節

PF-4800567 塩酸塩は、概日リズムの調節における重要なプロセスであるCK1ε介在性PER3核移行を阻害することができます。 ただし、動物実験では概日時計に影響を与えません .

上皮成長因子受容体(EGFR)阻害

PF-4800567 塩酸塩は、マイクロモル濃度で上皮成長因子受容体(EGFR)を阻害することができます . EGFRは、細胞の成長と分裂において重要な役割を果たすタンパク質であり、その過剰発現または変異は、多くの種類の癌に関連することがよくあります。

メタンフェタミン(MA)およびフェンタニル反応の改善

PF-4800567 塩酸塩は、メタンフェタミン(MA)およびフェンタニルに対する運動促進反応を改善することが示されています . これにより、薬物乱用症の治療における潜在的な用途が示唆されます。

がん研究における潜在的な用途

CK1εを阻害し、EGFRを阻害する能力を考えると、PF-4800567 塩酸塩は、がん研究において潜在的な用途がある可能性があります。 これらのタンパク質を阻害することにより、がん細胞の増殖を遅らせたり、止めたりすることができる可能性があります .

作用機序

Target of Action

PF 4800567 Hydrochloride, also known as PF-4800567 HCl, is a potent and selective inhibitor of the enzyme Casein kinase 1 epsilon (CK1-ε) . CK1-ε is a key enzyme involved in various cellular processes, including the regulation of circadian rhythm .

Mode of Action

PF 4800567 Hydrochloride interacts with CK1-ε by selectively inhibiting its activity . The inhibition is competitive with respect to ATP . This interaction leads to changes in the function of CK1-ε, affecting the processes it regulates .

Biochemical Pathways

The primary biochemical pathway affected by PF 4800567 Hydrochloride is the regulation of the circadian rhythm . CK1-ε plays a crucial role in this pathway, and its inhibition by PF 4800567 Hydrochloride can lead to alterations in the circadian rhythm .

Result of Action

The inhibition of CK1-ε by PF 4800567 Hydrochloride has been shown to have potential neuroprotective effects . Additionally, it has been found to enhance responses to certain drugs of abuse such as methamphetamine and fentanyl, suggesting a role for CK1-ε in the negative regulation of sensitivity to stimulant and opioid drugs .

生化学分析

Biochemical Properties

PF 4800567 Hydrochloride is a selective inhibitor of casein kinase 1ε (CK1ε), with an IC50 value of 32 nM . It shows greater than 20-fold selectivity over CK1δ . It blocks CK1ε-mediated PER3 nuclear localization and suppresses PER2 degradation, both of which are proteins important for maintaining circadian rhythms in cells .

Cellular Effects

PF 4800567 Hydrochloride shows inhibitory activity against CK1ε and CK1δ in whole cells, with IC50s of 2.65 and 20.38 μM, respectively . It influences cell function by blocking CK1ε-mediated PER3 nuclear localization and suppressing PER2 degradation .

Molecular Mechanism

PF 4800567 Hydrochloride exerts its effects at the molecular level by inhibiting the enzyme Casein kinase 1 epsilon (CK1ε) . It blocks CK1ε-mediated PER3 nuclear localization and suppresses PER2 degradation .

特性

IUPAC Name |

3-[(3-chlorophenoxy)methyl]-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN5O2.ClH/c18-11-2-1-3-13(8-11)25-9-14-15-16(19)20-10-21-17(15)23(22-14)12-4-6-24-7-5-12;/h1-3,8,10,12H,4-7,9H2,(H2,19,20,21);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZXZQMUZEHTFHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N2C3=NC=NC(=C3C(=N2)COC4=CC(=CC=C4)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Cl2N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-28-0 |

Source

|

| Record name | PF-4800567 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHN7WPV2AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

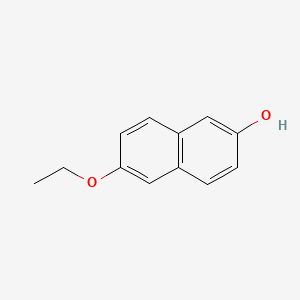

![(2R,3R,4R,5S,6R)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B587046.png)

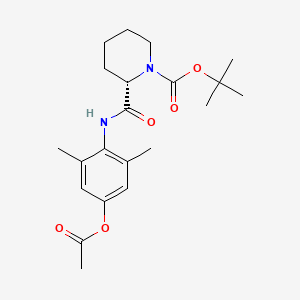

![(S)-N-[2-[6-Allyloxy-5-bromo-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587051.png)